methyl 4-fluoro-1H-indazole-3-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indazole-3-carboxylate is a compound with the CAS Number: 1427504-03-7 . It has a molecular weight of 194.17 . This compound is an intermediate of synthetic cannabinoids, a class of compounds with a high potential for abuse as psychoactive substances, acting as the agonist of the cannabinoid type 1 receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1H-indazoles can be synthesized by transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecule is composed of two planar segments connected at a bond angle of 110.90° at C6. The indazole ring is nearly coplanar with the ester moiety, suggesting that the ester moiety is conjugated with the aromatic ring .Chemical Reactions Analysis
While specific chemical reactions involving methyl 4-fluoro-1H-indazole-3-carboxylate are not available, general reactions involving indazoles have been reported. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.17 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Viral Detection in Aquatic Systems
Research by Bettarel et al. (2000) involved the use of various nucleic acid labeling methods including fluorochromes for counting viruses in aquatic ecosystems. This study highlights the application of fluorochromes, which are potentially related to methyl 4-fluoro-1H-indazole-3-carboxylate, in environmental viral detection and ecological studies (Bettarel et al., 2000).
2. Synthesis of Indazoles
Lukin et al. (2006) describe a practical synthesis method for indazoles, utilizing o-fluorobenzaldehydes. This synthesis process, involving compounds structurally related to methyl 4-fluoro-1H-indazole-3-carboxylate, is significant in organic chemistry, particularly in the creation of specialized organic compounds (Lukin et al., 2006).
3. Analytical Methods in Forensic Science
A study by Yeter (2020) developed a sensitive analytical method to detect and quantitate a synthetic cannabinoid and its metabolites in blood samples. The relevance to methyl 4-fluoro-1H-indazole-3-carboxylate lies in the analytical techniques used for similar compounds in forensic toxicology (Yeter, 2020).
4. Metabolism of Synthetic Cannabinoids
Research by Wohlfarth et al. (2015) investigates the metabolic pathways of synthetic cannabinoids, including derivatives of indazole. This study is pertinent in understanding how similar compounds to methyl 4-fluoro-1H-indazole-3-carboxylate are metabolized in biological systems (Wohlfarth et al., 2015).
5. Corrosion Inhibition in Metals
Lagrenée et al. (2002) and Bentiss et al. (2007) discuss the use of triazole derivatives in corrosion inhibition of metals, an application that can be extrapolated to similar compounds like methyl 4-fluoro-1H-indazole-3-carboxylate. These studies contribute to our understanding of how these compounds can be used in industrial applications to prevent corrosion (Lagrenée et al., 2002); (Bentiss et al., 2007).
6. Supramolecular Chemistry
Schulze and Schubert (2014) explore the supramolecular interactions of 1,2,3-triazoles, which could be relevant to the study of methyl 4-fluoro-1H-indazole-3-carboxylate in similar contexts. Their research provides insights into the potential applications of these compounds in supramolecular and coordination chemistry (Schulze & Schubert, 2014).
Future Directions
properties
IUPAC Name |
methyl 4-fluoro-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZHEJHYCVPWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-1H-indazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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